- Carboxamide compounds as modulators of eukaryotic initiation factor 2 and their preparation, World Intellectual Property Organization, , ,
Cas no 939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate)

939768-64-6 structure
Nome del prodotto:tert-butyl cis-3-hydroxycyclobutanecarboxylate
Numero CAS:939768-64-6
MF:C9H16O3
MW:172.221543312073
MDL:MFCD20259656
CID:1015738
PubChem ID:57478438
tert-butyl cis-3-hydroxycyclobutanecarboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- cis-tert-butyl 3-hydroxycyclobutanecarboxylate
- tert-butyl 3-hydroxycyclobutane-1-carboxylate
- 1,1-Dimethylethyl cis-3-hydroxycyclobutanecarboxylate (ACI)
- cis-tert-Butyl 3-hydroxycyclobutane-1-carboxylate
- tert-butyl cis-3-hydroxycyclobutanecarboxylate
- J-525036
- J-520096
- TERT-BUTYL(1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- TERT-BUTYL (1S,3S)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- SY286814
- SY358218
- t-Butyl 3-hydroxycyclobutanecarboxylate
- SCHEMBL2342365
- TERT-BUTYL CIS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- 1311166-10-5
- MFCD20259658
- tert-butyl 3-hydroxycyclobutanecarboxylate
- SB84420
- 939768-64-6
- MFCD20257857
- 1-Boc-3-Hydroxycyclobutane
- BS-43523
- Z1278923948
- A903387
- TERT-BUTYL TRANS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- AT10117
- 3-Hydroxycyclobutanecarboxylic acid tert-butyl ester
- SCHEMBL12391593
- AM10882
- SY346115
- 3-hydroxy-cyclobutanecarboxylic acid tert-butyl ester
- AT10119
- trans-tert-butyl 3-hydroxycyclobutanecarboxylate
- AKOS032947427
- DTXSID10726840
- 1311158-43-6
- tert-butyl trans-3-hydroxycyclobutanecarboxylate
- TYVLAZGEMLWPQS-UHFFFAOYSA-N
- CS-0159501
- PS-17517
- TERT-BUTYL (1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- EN300-6748962
- SCHEMBL1965621
- t-Butyl trans-3-hydroxycyclobutane-1-carboxylate
- MFCD20259656
- EN300-1721665
- FT-0710627
- CS-0159774
- AT10050
- SCHEMBL3958434
- DB-297115
- DB-299322
- DA-46194
- SCHEMBL25961268
-
- MDL: MFCD20259656
- Inchi: 1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3
- Chiave InChI: TYVLAZGEMLWPQS-UHFFFAOYSA-N
- Sorrisi: OC1CC(C(=O)OC(C)(C)C)C1
Proprietà calcolate
- Massa esatta: 172.109944368g/mol
- Massa monoisotopica: 172.109944368g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 175
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5Ų
- XLogP3: 0.9
tert-butyl cis-3-hydroxycyclobutanecarboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS122124-500MG |
tert-butyl cis-3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 500MG |
¥ 1,386.00 | 2023-04-03 | |
eNovation Chemicals LLC | Y0979962-5g |
Cis-tert-butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 5g |
$700 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230141-1g |
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 98% | 1g |
¥556.00 | 2024-04-24 | |
Chemenu | CM202687-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 1g |
$729 | 2021-06-15 | |
ChemScence | CS-0159501-5g |
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 5g |
$700.0 | 2022-04-26 | ||
Enamine | EN300-6748962-2.5g |
rac-tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 95.0% | 2.5g |
$102.0 | 2025-03-21 | |
Chemenu | CM202687-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 1g |
$153 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230141-250mg |
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 98% | 250mg |
¥182.00 | 2024-04-24 | |
Chemenu | CM202687-250mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 250mg |
$57 | 2024-07-19 | |
Enamine | EN300-6748962-0.05g |
rac-tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 |
tert-butyl cis-3-hydroxycyclobutanecarboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 1 h, 0 °C
Riferimento
- Preparation of thienopyrimidine derivatives useful as acetyl-CoA carboxylase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; 3 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
Riferimento
- Method for synthesis of cis-3-hydroxycyclobutanecarboxylic acid, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- Bifunctional compounds for degrading BTK via ubiquitin proteasome pathway, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; rt → 5 °C; 15 min, 5 °C
Riferimento
- Preparation of spiro-cyclic quinazoline derivatives as phosphodiesterase inhibitors and antiviral agents, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 1 h, rt
Riferimento
- Preparation of heteroarylpyrimidinone derivatives as acetyl-CoAcarboxylase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
Riferimento
- Preparation of oxadiazole compounds as S1P receptor agonists and antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 15 min, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Heterocyclic compounds for inhibiting or degrading ITK, compositions, comprising the same methods of their making and methods of their use, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; -78 - -60 °C; 4 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Riferimento
- Synthesis of trans-3-hydroxycyclobutylcarboxylic acid from C1-C6 alkyl 3-carbonylcyclobutanecarboylate via reduction, Mitsunobu reaction and hydrolysis, China, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Preparation of isothiocyanatoalkylbenzene derivatives and analogs for use as N-acylethanolamine hydrolyzing acid amidase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
Riferimento
- Preparation of substituted 1-heteroaryl-bicyclo[1.1.1]pentanyl]acetamides as eukaryotic initiation factor 2B modulators, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
Riferimento
- Novel oxadiazole compounds as agonists or antagonists of S1P family of G protein coupled receptors and their preparation, United States, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; < 10 °C; 1 h, < 10 °C
Riferimento
- Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor AgonistsOrganic Process Research & Development, 2013, 17(4), 666-671,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, rt
Riferimento
- 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical PropertiesEuropean Journal of Organic Chemistry, 2023, 26(24),,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 2 h, 0 °C
Riferimento
- Preparation of heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- Bifunctional compounds for degrading BTK via ubiquitin proteolytic pathway and their preparation, World Intellectual Property Organization, , ,
tert-butyl cis-3-hydroxycyclobutanecarboxylate Raw materials
tert-butyl cis-3-hydroxycyclobutanecarboxylate Preparation Products
tert-butyl cis-3-hydroxycyclobutanecarboxylate Letteratura correlata
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:939768-64-6)tert-butyl cis-3-hydroxycyclobutanecarboxylate

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):156.0/545.0